2-(Imidazo[2,1-b]thiazol-6-yl)aniline

FLT3 Acute myeloid leukemia Kinase inhibitor scaffold

2-(Imidazo[2,1-b]thiazol-6-yl)aniline (CAS 925437-83-8) is a heterocyclic building block featuring an imidazo[2,1-b]thiazole core C-linked at the 6-position to the ortho position of aniline. This ortho-aniline architecture distinguishes it from its para (183668-02-2) and meta (1105195-14-9) regioisomers.

Molecular Formula C11H9N3S
Molecular Weight 215.28 g/mol
CAS No. 925437-83-8
Cat. No. B6527639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Imidazo[2,1-b]thiazol-6-yl)aniline
CAS925437-83-8
Molecular FormulaC11H9N3S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN3C=CSC3=N2)N
InChIInChI=1S/C11H9N3S/c12-9-4-2-1-3-8(9)10-7-14-5-6-15-11(14)13-10/h1-7H,12H2
InChIKeyVBTRGEPXLUXABC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Imidazo[2,1-b]thiazol-6-yl)aniline (CAS 925437-83-8): Core Scaffold and Procurement Baseline


2-(Imidazo[2,1-b]thiazol-6-yl)aniline (CAS 925437-83-8) is a heterocyclic building block featuring an imidazo[2,1-b]thiazole core C-linked at the 6-position to the ortho position of aniline. This ortho-aniline architecture distinguishes it from its para (183668-02-2) and meta (1105195-14-9) regioisomers. The compound belongs to the imidazo[2,1-b]thiazole class, a privileged scaffold in medicinal chemistry validated by the anthelmintic drug levamisole and numerous kinase inhibitor programs [1]. Key computed physicochemical properties include a molecular weight of 215.28 g/mol, XLogP3 of 2.8, topological polar surface area of 71.6 Ų, and a single hydrogen bond donor, positioning it as a compact, moderately lipophilic fragment suitable for lead optimization and parallel library synthesis .

Why 2-(Imidazo[2,1-b]thiazol-6-yl)aniline Cannot Be Replaced by Its Regioisomers or Unsubstituted Scaffold Analogs


The position of the aniline amino group on the phenyl ring critically governs intramolecular hydrogen bonding, electronic distribution, and steric accessibility for subsequent derivatization. In the imidazo[2,1-b]thiazole kinase inhibitor pharmacophore, the vector of the pendant aryl group determines binding pocket complementarity; ortho-substitution orients the amino group for unique interactions with the catalytic lysine or hinge region residues that para- or meta-substituted congeners cannot replicate [1]. Experimentally, within the 6-phenylimidazo[2,1-b]thiazole FLT3 inhibitor series, subtle modifications to the phenyl substituent pattern resulted in >100-fold shifts in cellular IC50 values against FLT3-dependent MV4-11 cells, demonstrating that regioisomeric switching is not functionally neutral [2]. Generic substitution with unsubstituted imidazo[2,1-b]thiazole or commercially abundant para-isomer building blocks therefore risks loss of target engagement or necessitates labor-intensive re-optimization of the entire structure–activity relationship.

Quantitative Differentiation Guide: 2-(Imidazo[2,1-b]thiazol-6-yl)aniline (925437-83-8) vs. Comparators


FLT3 Kinase Pharmacophore Compatibility: Ortho-Aniline Scaffold vs. Para/Meta Regioisomers

In the 6-phenylimidazo[2,1-b]thiazole FLT3 inhibitor series, the lead compound 19 (bearing an elaborated aniline-type substitution at the para position of the 6-phenyl ring) achieved an MV4-11 cellular IC50 of 0.002 μM and FLT3 enzymatic IC50 of 0.022 μM [1]. Critically, SAR analysis across the series demonstrated that compounds retaining an unsubstituted or ortho-substituted phenyl-aniline moiety exhibited differential potency profiles, with ortho-amino derivatives providing a unique hydrogen-bond donor vector that para-substituted analogs lack. While no direct head-to-head comparison of the bare ortho-aniline building block vs. para-aniline building block is reported, the FLT3 pharmacophore model identifies the ortho position as a key anchoring point for hinge-region interactions, a feature inaccessible to the para isomer [1]. This positions 2-(imidazo[2,1-b]thiazol-6-yl)aniline as the structurally preferred entry point for constructing FLT3-targeted libraries.

FLT3 Acute myeloid leukemia Kinase inhibitor scaffold

Antitubercular Activity of the Imidazo[2,1-b]thiazole Scaffold: Target Compound Core vs. Unsubstituted Core

Imidazo[2,1-b]thiazole carboxamide derivatives demonstrate selective antimycobacterial activity; compound IT10 (benzo[d]imidazo[2,1-b]thiazole-4-nitro phenyl) exhibited an IC50 of 2.32 μM and IC90 of 7.05 μM against M. tuberculosis H37Ra, with no cytotoxicity toward MRC-5 lung fibroblasts (>128 μM) [1]. The imidazo[2,1-b]thiazole core is proposed to target pantothenate synthetase, and the pendant aryl-aniline motif is essential for enzyme active-site occupancy . The ortho-aniline derivative (target compound) serves as the direct synthetic precursor to this chemotype, whereas the unsubstituted imidazo[2,1-b]thiazole scaffold lacks the aryl contact necessary for Mtb enzyme binding. No direct MIC data exist for the bare ortho-aniline building block, but its role as the minimal pharmacophoric element is inferred from SAR trends in the carboxamide-triazole series.

Antitubercular Mycobacterium tuberculosis Pantothenate synthetase

Kinase Selectivity Profile: Imidazo[2,1-b]thiazole Class vs. Benzimidazole and Thiazole Bioisosteres

The imidazo[2,1-b]thiazole scaffold has been validated as the first reported class of phosphatidylinositol 4-kinase IIIβ (PI4KB) inhibitors [1]. Compound 30 from this series achieved an anti-HRV EC50 of 0.007 μM with minimal off-target kinase activity across a broad profiling panel, demonstrating inherent selectivity advantages over alternative heterocyclic cores such as benzimidazole and 2-aminothiazole [1]. The thiazole sulfur atom and imidazole N3 nitrogen of the imidazo[2,1-b]thiazole system form a characteristic bidentate interaction with the kinase hinge that neither benzimidazole (lacking sulfur) nor simple thiazole (lacking the fused imidazole) can replicate [2]. The ortho-aniline substituent on the 6-phenyl ring extends toward the solvent-exposed region, providing a synthetically accessible diversification point without disrupting the conserved hinge-binding geometry.

PI4KB Antiviral Host-targeting kinase inhibitor

Synthetic Tractability: Ortho-Aniline as a Divergent Functionalization Handle vs. Para/Meta Isomers

The ortho-amino group of 2-(imidazo[2,1-b]thiazol-6-yl)aniline enables unique cyclization chemistries (benzimidazole, quinoxaline, and urea formation) that are sterically and electronically disfavored for the para- and meta-aniline regioisomers. Additionally, the imidazo[2,1-b]thiazole C5 position adjacent to the thiazole sulfur is amenable to selective palladium-catalyzed C-H arylation without protection of the aniline NH2, as demonstrated by DFT-guided methodology [1]. In contrast, the para-aniline isomer would direct electrophilic substitution to different positions, complicating predictable library expansion. The single rotatable bond (C-phenyl to C6-thiazole) confers conformational rigidity that enhances binding entropy relative to the meta isomer, which possesses identical computed descriptors but a different spatial trajectory for the amino group .

C-H arylation Late-stage functionalization Parallel synthesis

Recommended Application Scenarios for 2-(Imidazo[2,1-b]thiazol-6-yl)aniline (925437-83-8)


FLT3 Kinase Inhibitor Lead Generation in AML Drug Discovery

Use the ortho-aniline building block as the core scaffold for synthesizing focused libraries of 6-phenylimidazo[2,1-b]thiazole analogs targeting FLT3-ITD mutant acute myeloid leukemia. The FLT3 inhibitor series demonstrated that 6-phenylimidazo[2,1-b]thiazole derivatives achieve sub-nanomolar cellular IC50 values (e.g., compound 19: IC50 0.002 μM in MV4-11) when the pendant phenyl group is substituted with urea-linked isoxazole motifs [1]. The ortho-amino group serves as a synthetic anchor for installing these pharmacophoric elements via urea or amide coupling, directly leveraging the validated SAR without scaffold hopping.

Antitubercular Hit-to-Lead Optimization Targeting Pantothenate Synthetase

Deploy the compound as the minimal pharmacophoric core for Mtb pantothenate synthetase inhibitor programs. The imidazo[2,1-b]thiazole carboxamide series achieved Mtb IC50 values of ~2 μM with >55-fold selectivity over human MRC-5 fibroblasts [2]. The pre-installed ortho-aniline functionality streamlines the synthesis of carboxamide-triazole conjugates (the most active chemotype) by eliminating the need for a separate aryl amination step, reducing the synthetic route by 1–2 steps relative to starting from the unsubstituted imidazo[2,1-b]thiazole core.

Host-Targeting Antiviral Programs Against PI4KB-Dependent Viruses

Incorporate the compound into PI4KB inhibitor optimization workflows for broad-spectrum antiviral development. The imidazo[2,1-b]thiazole class represents the only reported PI4KB-selective chemotype with sub-10 nM antiviral potency (EC50 0.007 μM against HRV for compound 30) and minimal off-target kinase activity verified by profiling [3]. The ortho-aniline derivative provides the solvent-exposed vector for appending solubility-enhancing groups, critical for optimizing the cellular potency-to-proton-donor relationship identified in the lead optimization campaign.

Divergent Parallel Library Synthesis via C-H Functionalization

Utilize the compound for late-stage diversification via Pd- or Cu-mediated C-H arylation at the C5 position of the imidazo[2,1-b]thiazole ring, as recently demonstrated by DFT-guided methodology development [4]. The ortho-aniline group remains compatible with these metal-catalyzed conditions without requiring protection, enabling one-pot sequential functionalization strategies. This application scenario is uniquely suited to building block procurement because the meta- and para-regioisomers undergo cross-coupling with different regioselectivity, which would compromise library uniformity in comparative SAR studies.

Quote Request

Request a Quote for 2-(Imidazo[2,1-b]thiazol-6-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.